![molecular formula C7H6ClN3 B1581458 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 50432-68-3](/img/structure/B1581458.png)
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Overview
Description
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number: 50432-68-3 and a molecular weight of 167.6 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine involves a two-stage process . In the first stage, 4-chloro-3H-imidazo[4,5-c]pyridine reacts with sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide at 20°C for 1 hour under an inert atmosphere . In the second stage, methyl iodide is added to the reaction mixture in tetrahydrofuran and dimethyl sulfoxide at 20°C for 11 hours .Molecular Structure Analysis
The molecular formula of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is C7H6ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3 .Chemical Reactions Analysis
4-Chloro-1H-imidazo[4,5-c]pyridine is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, compounds which exhibit antiviral activity .Physical And Chemical Properties Analysis
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine has a molecular weight of 167.596 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 331.8±45.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
- Reagent Synthesis : 4-Chloro-1H-imidazo[4,5-c]pyridine serves as a reagent in the synthesis of compounds like 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin . These derivatives exhibit antiviral activity .
- Optimization Techniques : Researchers have explored 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine as a scaffold for developing novel c-Met kinase inhibitors . These inhibitors hold promise for cancer therapy, particularly in targeting c-Met, a receptor tyrosine kinase involved in cell proliferation and metastasis .
- Therapeutic Potential : Imidazole-containing compounds, including 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, have attracted attention due to their diverse biological activities. Researchers explore their potential in drug discovery, including antitumor, antimicrobial, and anti-inflammatory effects .
Antiviral Activity
c-Met Kinase Inhibitors
Imidazole-Based Compounds
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with various biological targets, including enzymes like ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin , which are known to exhibit antiviral activity.
Biochemical Pathways
Imidazole compounds are known to influence various biochemical pathways, including the nf-kappab pathway .
Result of Action
It is used as a reagent in the synthesis of compounds that exhibit antiviral activity .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
4-chloro-1-methylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBRUNQKLYJRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359171 | |
Record name | 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
CAS RN |
50432-68-3 | |
Record name | 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50432-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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